BRD-6929 - 849234-64-6

BRD-6929

Catalog Number: EVT-1437839
CAS Number: 849234-64-6
Molecular Formula: C19H17N3O2S
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRD6929 is a histone deacetylase 1 (HDAC1) and HDAC2 inhibitor (IC50s = 0.04 and 0.1 µM, respectively, for the recombinant human enzymes). It is selective for HDAC1 and HDAC2 over HDAC3 and HDAC8 (IC50s = >20 µM for both). BRD6929 inhibits proliferation of HCT116 human colon cancer cells but not non-cancerous human mammary epithelial cells (HMECs; IC50s = 4 and >50 µM, respectively).
Novel Selective Inhibitor of HDAC1 and HDAC2
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide is a member of benzamides.
Overview

BRD-6929 is a chemical compound recognized for its selective inhibition of histone deacetylase 1 and histone deacetylase 2. These enzymes are crucial in the regulation of gene expression through the modification of histones, which are proteins that help package DNA in a compact form. By inhibiting these enzymes, BRD-6929 plays a significant role in altering chromatin structure and function, making it a promising candidate for therapeutic applications, particularly in cancer treatment due to its potential to modulate epigenetic mechanisms .

Source and Classification

BRD-6929, also known as Compound 60 or Merck60, is classified as a histone deacetylase inhibitor. It is derived from research aimed at developing small molecules that can effectively target epigenetic factors involved in various malignancies. The compound has been extensively studied for its biochemical properties and therapeutic potential .

Synthesis Analysis

Methods and Technical Details

The synthesis of BRD-6929 involves several steps that typically include the introduction of functional groups that enhance its inhibitory activity against histone deacetylases. One common method includes the incorporation of a thiophene group, which has been shown to improve selectivity and potency against histone deacetylase enzymes .

The synthesis can be summarized as follows:

  1. Starting Materials: Typically involves commercially available precursors.
  2. Reagents: Use of coupling agents and solvents like dichloromethane or methanol.
  3. Reaction Conditions: Specific temperature and time conditions are maintained to optimize yield and purity.

The synthetic route is often optimized through structure-activity relationship studies to enhance the efficacy of the compound against targeted enzymes .

Molecular Structure Analysis

Structure and Data

BRD-6929 has a well-defined molecular structure characterized by its ability to fit within the catalytic sites of histone deacetylases. The structural formula can be represented as follows:

  • Molecular Formula: C12_{12}H15_{15}N3_{3}O
  • Molecular Weight: Approximately 219.27 g/mol
  • Key Structural Features: The compound consists of an aromatic ring system with nitrogen-containing moieties that facilitate interaction with the target enzymes.

The three-dimensional conformation allows for effective binding within the active site of histone deacetylases, particularly HDAC1 and HDAC2 .

Chemical Reactions Analysis

Reactions and Technical Details

BRD-6929 primarily acts through reversible binding to the active sites of histone deacetylases, leading to the inhibition of their enzymatic activity. The key reactions involved include:

  1. Acetylation Reaction: Inhibition of histone deacetylation results in increased acetylation levels on lysine residues of histones, which promotes a more open chromatin structure conducive to transcription.
  2. Biochemical Pathways: The compound's action leads to downstream effects on gene expression profiles, particularly those related to oncogenesis.

The kinetics of these reactions indicate that BRD-6929 exhibits slow-on/slow-off binding characteristics, with half-lives ranging from 40 to 80 hours for its interaction with HDAC1 and HDAC2 .

Mechanism of Action

Process and Data

The mechanism by which BRD-6929 exerts its effects involves several key processes:

  1. Binding Affinity: BRD-6929 binds selectively to the catalytic sites of histone deacetylase 1 and 2, inhibiting their activity.
  2. Epigenetic Modulation: This inhibition leads to increased levels of acetylated histones, particularly H4K12 acetylation, which is associated with enhanced gene transcription.
  3. Biochemical Impact: The compound has been shown to affect various cellular processes, including cell proliferation and differentiation, particularly in neuronal contexts where it may influence memory formation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BRD-6929 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.

These properties are critical for determining the appropriate formulation for biological assays and potential therapeutic applications .

Applications

Scientific Uses

BRD-6929 has significant scientific applications primarily in cancer research due to its role as a selective inhibitor of histone deacetylases. Its applications include:

  1. Cancer Therapeutics: Investigated for use in treating various cancers by reversing aberrant epigenetic modifications.
  2. Neuroscience Research: Potential use in studying memory formation and neurodegenerative diseases due to its brain penetrance .
  3. Biochemical Studies: Utilized in laboratories to understand the role of histone modifications in gene expression regulation.
Introduction to BRD-6929 in the Context of HDAC Inhibition

Role of Class I HDACs in Epigenetic Regulation and Disease Pathogenesis

Class I histone deacetylases (HDACs 1, 2, 3, and 8) are Zn²⁺-dependent enzymes that catalyze the removal of acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation tightens DNA coiling around histones, repressing gene transcription. Among these, HDAC1 and HDAC2 share 82% sequence homology and predominantly localize in the nucleus, where they form corepressor complexes essential for chromatin remodeling [1] [6].

Dysregulation Implications:

  • Cancer: Overexpression silences tumor suppressor genes (e.g., p53) and promotes oncogenesis in carcinomas, leukemias, and sarcomas [1].
  • Neurodegeneration: Elevated HDAC2 in Alzheimer’s disease models represses synaptic plasticity genes (e.g., BDNF), accelerating memory loss [4] [6].
  • Organ Fibrosis: HDAC1/2 drive epithelial-mesenchymal transition (EMT) in renal cells via TGF-β signaling, exacerbating age-related fibrosis [5].

Structural Specificity:HDAC1/2 feature deeper catalytic tunnels than HDAC3/8, accommodating selective inhibitor design. Surface residue variations near the tunnel rim enable isoform-specific targeting [1].

Table 1: Class I HDAC Characteristics

HDACLocalizationCatalytic FeaturesDisease Associations
HDAC1NuclearDeep catalytic tunnelCancer, renal fibrosis
HDAC2NuclearDeepest catalytic tunnelAlzheimer’s, memory impairment
HDAC3Nuclear/CytoplasmicShallow tunnelMetabolic disorders
HDAC8NuclearSmall tunnel, monomericRare cancers

BRD-6929 as a Selective HDAC1/2 Inhibitor: Historical Development and Therapeutic Rationale

BRD-6929 (Cmpd60) emerged from efforts to overcome limitations of pan-HDAC inhibitors (e.g., vorinostat), which cause toxicity due to non-selective inhibition. Designed as a benzamide-based ZBG (zinc-binding group) inhibitor, it exploits the structural nuances of HDAC1/2 catalytic pockets [1] [3].

Pharmacophore Design:

  • ZBG: 2-Amino anilide group chelates Zn²⁺ with high affinity.
  • Linker/Cap Groups: Optimized to exploit HDAC1/2 tunnel depth and surface topology, conferring >400-fold selectivity over HDAC3 (IC₅₀ = 458 nM) and negligible activity against Class II HDACs [3] [7].

Key Developmental Milestones:

  • Slow-Binding Kinetics: BRD-6929 exhibits a two-step binding mechanism: initial orientation followed by intramolecular hydrogen bond breakage to coordinate Zn²⁺. This results in prolonged target engagement (HDAC1/2 half-life >40 hours) versus hydroxamate-based inhibitors [1] [7].
  • Brain Penetrance: Demonstrated in vivo, with brain-to-plasma ratios enabling mood disorder and neurodegeneration research [3] [5].

Therapeutic Rationale:

  • Oncology: Selectivity reduces proliferation in HCT116 colon cancer cells (IC₅₀ = 0.5 μM) while sparing normal mammary epithelial cells (>50 μM) [3].
  • Neuroprotection: Reverses HDAC2-mediated repression of synaptic genes, positioning it for dementia therapy [4] [6].
  • Multi-Organ Aging: Transcriptomic screening identified BRD-6929 as mimicking 12/25 genetic longevity interventions, improving cardiac, renal, and brain functions in aged mice [5].

Table 2: BRD-6929 Selectivity Profile

HDAC IsoformIC₅₀ (nM)Kᵢ (nM)Residence Half-Life
HDAC110.2>40 hours
HDAC281.5>80 hours
HDAC345827020 hours
HDAC4-11>30,000Not detected

Properties

CAS Number

849234-64-6

Product Name

BRD-6929

IUPAC Name

4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C19H17N3O2S/c1-12(23)21-15-7-4-13(5-8-15)19(24)22-17-11-14(6-9-16(17)20)18-3-2-10-25-18/h2-11H,20H2,1H3,(H,21,23)(H,22,24)

InChI Key

ABZSPJVXTTUFAA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N

Solubility

Soluble in DMSO

Synonyms

Merk60; Merk-60; Merk 60

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.